endo-8-Azabicyclo[3.2.1]octan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC[C@H]1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Endo 8 Azabicyclo 3.2.1 Octan 2 Ol
Retrosynthetic Analysis of the 8-Azabicyclo[3.2.1]octane Core
Retrosynthetic analysis involves conceptually deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and key bond formations.
For the 8-azabicyclo[3.2.1]octane core, the primary retrosynthetic disconnections involve breaking the bonds that form the bicyclic system. The most common strategies focus on cleaving one or both of the C-N bonds within the piperidine (B6355638) ring portion of the structure.
Two main approaches emerge from this analysis:
Intramolecular Cyclization: This is a powerful strategy where a suitably functionalized acyclic or monocyclic precursor undergoes an internal ring-closing reaction to form the bicyclic framework. vulcanchem.combohrium.com Key disconnections often lead back to a substituted piperidine or cycloheptane (B1346806) derivative. For instance, a Brønsted acid-catalyzed pseudotransannular ring-opening of an epoxide derived from 5-aminocyclohept-1-ene has been used as a key step to construct the 8-azabicyclo[3.2.1]octane core. researchgate.net
Cycloaddition Reactions: These intermolecular approaches involve the reaction of two separate components to build the bicyclic ring system in a single step. [3+2] and [5+2] cycloadditions are particularly relevant. researchgate.netd-nb.info For example, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrroles has been demonstrated to form the 8-azabicyclo[3.2.1]octane scaffold. d-nb.info
A summary of these strategic disconnections is presented below.
| Strategic Approach | Key Disconnection | Resulting Precursor Type |
| Intramolecular Cyclization | C1-N8 and C5-N8 bonds | Substituted Piperidine or Pyrrolidine (B122466) |
| Transannular Cyclization | C1-C2 or C4-C5 bond | Substituted Cycloheptene/Epoxide |
| [3+2] Cycloaddition | C1-C2 and C5-N8 bonds | Azomethine Ylide and an Alkene |
| [5+2] Cycloaddition | C1-C7 and C5-C6 bonds | 3-Oxidopyridinium Betaine and an Olefin |
The design of the precursor is critical for the success of any synthetic route. For bridged bicyclic systems like the 8-azabicyclo[3.2.1]octane core, precursor design must account for the stereochemical outcome of the cyclization. Many approaches rely on building an acyclic starting material that already contains the necessary stereochemical information to guide the stereocontrolled formation of the bicyclic product. rsc.orgehu.es
Alternatively, achiral precursors can be used in asymmetric reactions. Desymmetrization of achiral meso-compounds, such as meso-4,5-epoxycycloheptylamines, using chiral catalysts is an elegant strategy. researchgate.net In this approach, a chiral phosphoric acid can catalyze the intramolecular ring opening of the epoxide to generate the tropane (B1204802) scaffold with high stereoselectivity. researchgate.net
Direct Synthesis Routes to the 8-Azabicyclo[3.2.1]octane Core
Direct synthesis routes aim to construct the fundamental bicyclic framework, which can then be further functionalized to yield the target molecule, endo-8-Azabicyclo[3.2.1]octan-2-ol.
Intramolecular cyclizations are among the most straightforward methods for forming N-heterocycles. bohrium.com Various strategies have been developed to achieve this transformation for the 8-azabicyclo[3.2.1]octane system.
Palladium-Catalyzed Cyclization: Palladium catalysts can trigger cascade reactions for constructing complex polycyclic systems. An aminopalladation-triggered Heck-type reaction has been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. bohrium.com
Radical Cyclization: Radical processes involving protected α-allyl pipecolic acids have been used to form derivatives of the 8-azabicyclo[3.2.1]octane skeleton. nih.gov
Transannular Ring Opening: As mentioned, the acid-catalyzed ring-opening of cycloheptene-derived epoxides provides a direct route to the bicyclic core. This pseudotransannular reaction establishes the necessary bond between the nitrogen atom and the appropriate carbon across the ring. researchgate.net
Intermolecular reactions, particularly cycloadditions, offer an efficient way to assemble the bicyclic core from simpler fragments. These methods often provide good control over stereochemistry.
[3+2] Cycloadditions: The reaction between an azomethine ylide (a three-atom component) and an alkene (a two-atom component) is a classic method for synthesizing five-membered nitrogen-containing rings. When applied to cyclic azomethine ylides, this can lead to the formation of the 8-azabicyclo[3.2.1]octane system. rsc.org A cascade reaction involving the ring-opening of cyclopropanated pyrroles to form a ylide, followed by an intermolecular [3+2] cycloaddition with an electron-deficient dipolarophile, yields the tropane skeleton efficiently. d-nb.info
[5+2] Cycloadditions: The reaction between 3-oxidopyridinium betaines and olefins is another powerful tool. This cycloaddition has been explored for the enantioselective synthesis of the tropane framework. researchgate.net
The table below summarizes key findings for intermolecular cycloaddition reactions.
| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Feature |
| Asymmetric 1,3-Dipolar [3+2] | Diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone | Rhodium(II) complex / Chiral Lewis acid | High diastereo- and enantioselectivities. rsc.org |
| Cascade [3+2] | Cyclopropanated pyrroles and electron-deficient dipolarophiles | Microwave irradiation | Stereoselective and provides access to diverse analogues. d-nb.info |
Tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a readily available and crucial starting material for the synthesis of many tropane alkaloids. researchgate.net The desymmetrization of this achiral ketone or its analogs is a common and powerful strategy. rsc.orgresearchgate.net
The synthesis of this compound would logically proceed via the corresponding ketone, 8-azabicyclo[3.2.1]octan-2-one. While tropinone itself has the ketone at the 3-position, the principles of its derivatization are directly applicable. An efficient synthesis of 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octane-3-ones involves a two-step process starting from tropinone: a mono aldol (B89426) condensation with an aryl aldehyde followed by dehydration. tandfonline.comuky.edu
The key step to obtain the target alcohol is the stereoselective reduction of the ketone precursor (8-azabicyclo[3.2.1]octan-2-one). The reduction of tropinone, for example, generates tropine (B42219) (endo alcohol) and pseudotropine (exo alcohol). The choice of reducing agent and reaction conditions determines the stereochemical outcome. This established methodology for the 3-hydroxy derivatives provides a clear blueprint for the synthesis of 2-hydroxy compounds like this compound from the corresponding 2-ketone.
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters. Methodologies can be broadly categorized into those that control the stereochemistry of the 2-hydroxyl group and those that establish the asymmetric azabicyclic core.
Control of the 2-Hydroxyl Group Stereochemistry (endo-Selectivity)
Achieving the desired endo configuration of the hydroxyl group at the C-2 position is a critical aspect of the synthesis. The reduction of a corresponding ketone precursor, 8-azabicyclo[3.2.1]octan-2-one, is a common approach. The stereochemical outcome of this reduction is highly dependent on the steric environment of the ketone and the nature of the reducing agent. For instance, the reduction of a ketone can lead to a mixture of diastereomers, with the major product being the result of hydride delivery from the less sterically hindered face. whiterose.ac.uk
Asymmetric Synthesis of the Azabicyclic Framework
The enantioselective construction of the 8-azabicyclo[3.2.1]octane skeleton is paramount for accessing enantiomerically pure tropane alkaloids. ehu.esresearchgate.net Several strategies have been developed, including catalytic asymmetric methods, the use of chiral auxiliaries, and the desymmetrization of meso-precursors. researchgate.net
Catalytic asymmetric approaches offer an efficient route to enantioenriched tropane derivatives from achiral starting materials. nih.govnih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
One notable example is the rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction. nih.gov This method has been successfully applied to the kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride, providing access to enantiomerically enriched tropane derivatives. nih.gov Another powerful strategy involves the use of a dual catalytic system, combining a rhodium(II) complex with a chiral Lewis acid, for asymmetric 1,3-dipolar cycloadditions to construct the 8-azabicyclo[3.2.1]octane skeleton with high diastereo- and enantioselectivities. rsc.org
| Catalytic Method | Catalyst System | Key Transformation | Stereoselectivity |
| Asymmetric Suzuki-Miyaura Coupling | Rh(I) complex | Kinetic resolution of allylic chloride | High enantioselectivity and diastereoselectivity |
| Asymmetric 1,3-Dipolar Cycloaddition | Rh(II) complex / Chiral Lewis acid | Cycloaddition of cyclic azomethine ylides | Up to >99:1 dr, 99% ee |
Table 1: Examples of Catalytic Asymmetric Methods for the Synthesis of the 8-Azabicyclo[3.2.1]octane Framework
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. koreascience.kr In the context of 8-azabicyclo[3.2.1]octane synthesis, a chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical course of a reaction, after which it is removed. For instance, (R)-α-methylbenzylamine has been employed as a chiral auxiliary in an intramolecular Mannich reaction to achieve the cyclization of an amino dioxolane precursor, forming the optically active azabicyclic skeleton. koreascience.kr Similarly, methyl (S)-lactate has served as a chiral auxiliary in the synthesis of certain tropane alkaloids. researchgate.net
Substrate-controlled strategies rely on the inherent chirality of the starting material to influence the stereochemistry of subsequent transformations. This approach is common in the synthesis of tropane alkaloids, where derivatives of naturally occurring compounds are often used as starting points. nih.gov
| Chiral Auxiliary | Key Reaction | Outcome |
| (R)-α-methylbenzylamine | Intramolecular Mannich reaction | Excellent cyclization of amino dioxolane precursor |
| Methyl (S)-lactate | Tandem cyclopropanation/Cope rearrangement | Asymmetric induction in the formation of the tropane scaffold |
Table 2: Chiral Auxiliaries in the Synthesis of the 8-Azabicyclo[3.2.1]octane Framework
The desymmetrization of achiral, meso-precursors is a powerful strategy for the enantioselective synthesis of complex molecules. nih.govnih.gov This approach involves the selective reaction of one of two enantiotopic functional groups in a meso compound, often facilitated by a chiral catalyst or reagent.
A notable example is the desymmetrization of meso-tropinone and its derivatives using stoichiometric chiral lithium amide bases. researchgate.net More recently, catalytic methods have been developed. For instance, a chiral phosphoric acid has been shown to catalyze the pseudotransannular ring opening of meso-epoxides derived from 1-aminocyclohept-4-enes, leading to the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net This methodology has been successfully applied to the enantioselective synthesis of natural products like (–)-α-tropanol and (+)-ferruginine. researchgate.net
| Meso-Precursor | Chiral Reagent/Catalyst | Key Transformation | Product |
| meso-Tropinone derivatives | Chiral lithium amide bases | Aldol reaction | Enantioenriched tropane derivatives |
| meso-Epoxides of 1-aminocyclohept-4-enes | Chiral phosphoric acid | Pseudotransannular ring opening | 5-substituted 8-azabicyclo[3.2.1]octan-2-ols |
Table 3: Desymmetrization Strategies for the 8-Azabicyclo[3.2.1]octane Framework
Functional Group Interconversions in the Synthesis of this compound
Functional group interconversions are routine yet crucial steps in the synthesis of this compound and its derivatives. These transformations are often necessary to introduce or modify functional groups to achieve the final target molecule. ehu.es For example, after the construction of the core bicyclic system, the hydroxyl group at the C-2 position might be protected, oxidized, or inverted. Similarly, the nitrogen atom of the azabicycle can be functionalized, for instance, by N-alkylation or N-acylation. ehu.es The conversion of other functional groups present on the scaffold, such as esters or alkenes, may also be required to complete the synthesis of a specific tropane alkaloid. acs.org
Reduction of Ketone Precursors to the Alcohol Functionality
The stereoselective reduction of the corresponding ketone, 8-azabicyclo[3.2.1]octan-2-one, is a direct and common method to obtain this compound. The choice of reducing agent is crucial for controlling the stereochemistry of the resulting alcohol. The bicyclic nature of the ketone presents two faces for hydride attack, leading to either the endo or exo alcohol.
The reduction of the related ketone, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), has been extensively studied and provides insight into the stereochemical outcomes of such reductions. wikipedia.org In many plant species, this reduction is catalyzed by two types of NADPH-dependent reductase enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). TRI specifically produces the endo isomer (tropine), while TRII yields the exo isomer (pseudotropine). wikipedia.orgnih.gov
In chemical synthesis, a variety of reducing agents can be employed. The stereoselectivity of the reduction is influenced by factors such as the steric hindrance of the reducing agent and the substitution on the nitrogen atom of the bicyclic system. For instance, the reduction of a related tribromo-substituted 8-oxabicyclo[3.2.1]octan-2-one with sodium borohydride (B1222165) (NaBH₄) exclusively yielded the endo-alcohol, suggesting that the exo-face of the carbonyl is more sterically accessible for hydride attack. epfl.chscispace.com
A study on the synthesis of (–)-2α-tropanol, which has the endo configuration, utilized Raney Nickel for the diastereoselective reduction of a ketone precursor. ehu.es The selection of the appropriate N-protecting group and reducing agent is critical for achieving the desired stereoisomer.
Table 1: Stereoselective Reduction of Ketone Precursors
| Ketone Precursor | Reducing Agent | Product(s) | Stereoselectivity | Reference |
|---|---|---|---|---|
| 8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) | Tropinone Reductase I (TRI) | Tropine (endo-alcohol) | High | wikipedia.orgnih.gov |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) | Tropinone Reductase II (TRII) | Pseudotropine (exo-alcohol) | High | wikipedia.orgnih.gov |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one | Sodium Borohydride (NaBH₄) | 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol | Exclusive endo | epfl.chscispace.com |
| N-tosyl-8-azabicyclo[3.2.1]octan-2-one derivative | Raney Nickel | (–)-2α-tropanol (endo) | Diastereoselective | ehu.es |
Nucleophilic Additions and Other Carbonyl Transformations
The carbonyl group of 8-azabicyclo[3.2.1]octan-2-one can also undergo nucleophilic additions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to introduce a new carbon-carbon bond and form a tertiary alcohol. mnstate.eduwikipedia.org The stereochemistry of the addition is again governed by the steric accessibility of the carbonyl carbon.
While specific examples for the 2-keto isomer are scarce in the reviewed literature, studies on the related 3-keto isomer (tropinone) demonstrate the feasibility of this approach. For instance, the reaction of tropinone derivatives with Grignard reagents has been used to synthesize various substituted tropanes. google.com A process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols involves the reaction of a tropinone with an iodo-heteroaryl compound and an alkyl lithium reagent. google.com
The conjugate addition of multicomponent Grignard reagents to α,β-unsaturated tropane derivatives, such as methyl ecgonidine, has been employed to create libraries of 3-substituted tropanes. acs.org This suggests that if an α,β-unsaturated ketone precursor to this compound were available, similar conjugate additions could be a viable synthetic route.
Furthermore, the formation of cyanohydrins by the addition of cyanide to the carbonyl group is another potential transformation. A patent describes the reaction of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with potassium cyanide to form the corresponding 3-cyano-3-hydroxy derivative. google.com This methodology could potentially be applied to the 2-keto isomer as well.
Advanced Synthetic Techniques for the this compound Scaffold
Beyond the direct modification of pre-existing bicyclic ketones, advanced synthetic strategies allow for the construction of the 8-azabicyclo[3.2.1]octane core with the desired functionality in place or in a form that is easily converted to the target alcohol.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient way to construct complex molecular scaffolds like the 8-azabicyclo[3.2.1]octane system in a single step from three or more starting materials. The classic Robinson synthesis of tropinone is an early example of a tandem reaction that resembles a multi-component approach. wikipedia.org
More contemporary approaches utilize catalytic processes to achieve high levels of stereocontrol. For instance, enantioselective [5+2] cycloaddition reactions of 3-oxidopyrylium or 3-oxidopyridinium dipoles with alkenes have been developed to produce oxa- and azabicyclo[3.2.1]octene skeletons. nih.gov These cycloadducts can then be further functionalized to introduce the desired substituents and stereochemistry. A Brønsted acid-catalyzed [5+2] cycloaddition has been shown to produce 2-substituted oxa- and azabicyclo[3.2.1]octenes with excellent exo-selectivity. nih.gov
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are also powerful tools for building the 8-azabicyclo[3.2.1]octane framework. A tandem C–H oxidation/oxa- acs.orgacs.org Cope rearrangement/aldol reaction has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes, which are structurally analogous to the aza-bicyclic system. rsc.org Another example is an epoxide opening-induced tandem rearrangement-iminium allylation cascade that converts an epoxytropinone into a 6-azabicyclo[3.2.1]octan-3-one derivative. acs.orgnih.gov Such strategies highlight the potential for complex transformations to rapidly assemble the core structure.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the selectivity of biological catalysts with the versatility of chemical reactions to achieve efficient and stereoselective syntheses. numberanalytics.com The enzymatic reduction of ketone precursors, as discussed in section 2.4.1, is a prime example of a chemoenzymatic approach. Tropinone reductases (TRs) are key enzymes in the biosynthesis of tropane alkaloids, catalyzing the stereospecific reduction of tropinone. nih.govnih.govnih.gov The use of isolated enzymes or whole-cell systems containing these reductases can provide access to specific stereoisomers of the alcohol product.
In addition to reduction, enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic alcohol. Lipases are commonly used for this purpose through enantioselective acylation or hydrolysis. chemrxiv.orgresearchgate.net For example, Pseudomonas cepacia lipase (B570770) has been used for the kinetic resolution of related bicyclic alcohols. uniovi.es A racemic mixture of endo- and exo-8-azabicyclo[3.2.1]octan-2-ol could potentially be resolved using a suitable lipase to selectively acylate one enantiomer, allowing for the separation of the enantiomerically enriched alcohol and ester.
The desymmetrization of meso compounds is another elegant enzymatic strategy. While direct examples for the 8-azabicyclo[3.2.1]octane system are not prevalent in the searched literature, the principle has been applied to similar structures. For instance, pig liver esterase (PLE) has been used for the enantioselective asymmetrization of a meso-diacetate in the 1,8-cineole system, which is an oxabicyclo[2.2.2]octane. researchgate.net
Chemical Reactivity and Transformations of Endo 8 Azabicyclo 3.2.1 Octan 2 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol at the C-2 position of the bicyclic system is a key site for various chemical modifications.
Oxidation Reactions to Corresponding Ketones
The oxidation of the endo-hydroxyl group to the corresponding ketone, 8-azabicyclo[3.2.1]octan-2-one, is a fundamental transformation. This reaction is a critical step in the synthesis of various tropane (B1204802) alkaloid analogs and other biologically active molecules. For instance, the oxidation of N-BOC-7-azabicyclo[2.2.1]heptan-2-ols, a related bicyclic system, yields the 2-ketone, which serves as a synthetic intermediate for the natural product epibatidine. nih.gov While specific examples for the title compound are not detailed in the provided search results, the oxidation of similar bicyclic alcohols is a well-established synthetic strategy. ehu.esnih.gov
Microbiological oxygenation can also lead to the formation of ketones. For example, the fungus Aspergillus ochraceus can oxygenate N-(phenyloxycarbonyl)-8-azabicyclo[3.2.1]octane to produce the 3-one, alongside the 3-endo-ol. nih.gov This suggests that enzymatic or microbial systems can be employed for the selective oxidation of this class of compounds.
Esterification and Etherification Reactions
The hydroxyl group of endo-8-Azabicyclo[3.2.1]octan-2-ol readily undergoes esterification and etherification. These reactions are essential for creating a diverse range of derivatives with modified physicochemical properties and biological activities.
Esterification is a common strategy to produce compounds with potential pharmacological applications. For example, the benzoate (B1203000) ester of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol has been investigated for its potential analgesic and anti-inflammatory effects. ontosight.ai The acetate (B1210297) ester of the same parent compound is also a known derivative. nist.gov These reactions are typically carried out using standard esterification methods.
Etherification reactions are also employed to modify the scaffold. The synthesis of various 8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors involves the substitution of the hydroxyl group to form ethers. google.com For instance, sulfonamide analogues with an azabicyclo[3.2.1]octane core have been synthesized where the hydroxyl group is converted to an ether linkage, demonstrating the utility of this reaction in medicinal chemistry. acs.org
| Reactant | Reagent | Product | Reaction Type |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-ol | Benzoic acid derivative | 8-methyl-8-azabicyclo[3.2.1]octan-3-ol, benzoate (ester), endo- | Esterification |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-ol | Acetic anhydride (B1165640)/Acetyl chloride | 8-methyl-8-azabicyclo[3.2.1]octan-3-ol, acetate (ester), endo- | Esterification |
| N-protected-8-azabicyclo[3.2.1]octan-3-ol | Aryl alcohol (Mitsunobu conditions) | N-protected-3-aryloxy-8-azabicyclo[3.2.1]octane | Etherification |
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This approach is valuable for introducing a variety of functional groups at the C-2 position. A common method is the Mitsunobu reaction, where the hydroxyl group is reacted with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. google.com This reaction has been used to prepare 3-substituted-8-azabicyclo[3.2.1]octanes. google.com
For example, the substitution of the hydroxyl group in N-protected 8-azabicyclo[3.2.1]octan-3-ol with various nucleophiles is a key step in the synthesis of compounds with potential therapeutic applications. google.com
Reactivity of the Bridgehead Nitrogen Atom
The tertiary amine at the bridgehead position is another key reactive center in the molecule, allowing for a range of derivatizations.
N-Alkylation and N-Acylation Reactions
The nitrogen atom can be readily alkylated or acylated to introduce various substituents, which can significantly influence the biological activity of the resulting compounds.
N-alkylation is a common transformation. For instance, reductive amination with aldehydes can be used to introduce alkyl groups onto the nitrogen. google.com This method is employed in the synthesis of mu opioid receptor antagonists. google.com
N-acylation is another important reaction. The nitrogen can be acylated using acyl chlorides or anhydrides. For example, the synthesis of dopamine (B1211576) D2-like receptor ligands involves the protection of the nitrogen with an ethyl carbamate (B1207046) group, which is a form of N-acylation. nih.gov
| Reactant | Reagent | Product | Reaction Type |
| 8-azabicyclo[3.2.1]octane derivative | Aldehyde, reducing agent | N-alkylated-8-azabicyclo[3.2.1]octane derivative | N-Alkylation |
| Tropinone (B130398) | Ethyl chloroformate | N-ethoxycarbonyl-nortropinone | N-Acylation |
Quaternization and Amine Derivatizations
The bridgehead nitrogen can undergo quaternization by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation alters the charge and steric properties of the molecule. While specific examples for this compound were not found in the search results, this is a general reaction for tertiary amines.
Furthermore, the nitrogen atom can be part of more complex derivatizations. For instance, in the synthesis of certain inhibitors, the nitrogen is incorporated into a sulfonamide structure. nih.gov This highlights the versatility of the bridgehead nitrogen in the construction of diverse molecular architectures.
Investigations into Reaction Mechanisms and Kinetics
The mechanistic understanding of reactions involving the 8-azabicyclo[3.2.1]octane skeleton is crucial for controlling reaction outcomes. Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have shed light on the pathways of various transformations.
For example, the stereoselectivity of the aldol (B89426) reaction of bicyclic amino ketones, which share the core structure of the compound of interest, has been investigated using DFT. These studies help in understanding the origins of stereocontrol in such reactions. acs.org
In the context of forming the 8-azabicyclo[3.2.1]octane scaffold, the enantioselective (5+2) cycloaddition of 3-oxidopyridinium betaines has been studied. DFT computations suggest a stepwise mechanism where the regio- and stereoselectivity are determined in the initial bond-forming step. researchgate.net In this step, the pyridinium (B92312) dipole exerts significant conformational control over its dienamine partner. A kinetic preference for an initial (5+4) cycloadduct was identified; however, the reaction is ultimately driven by a thermodynamic bias towards the (5+2) cycloadduct, leading to a fully periselective outcome. researchgate.net
The kinetics of electron transfer have also been examined in oxidized forms of 8,8'-Bi(8-azabicyclo[3.2.1]octane), a dimeric form of the parent ring system. acs.org Such studies provide fundamental insights into the electronic properties and reactivity of the nitrogen bridge.
Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions
The derivatization of the 8-azabicyclo[3.2.1]octane skeleton is characterized by a high degree of selectivity, which is a direct consequence of its well-defined three-dimensional structure. The presence of the endo-hydroxyl group and the bicyclic framework in this compound would be expected to exert significant directing effects in derivatization reactions.
Chemo- and Regioselectivity: In molecules containing multiple reactive sites, chemoselectivity is a primary consideration. For instance, in the synthesis of 1-substituted homotropanones, a chemoselective N-tert-butanesulfinyl aldimine formation from a keto aldehyde is a key step. mdpi.com This demonstrates the ability to selectively react at one functional group in the presence of another. The regioselectivity of reactions is also highly controlled. For example, the intramolecular Mannich cyclization to form the homotropanone skeleton proceeds with specific regiocontrol. mdpi.com
Stereoselectivity: The stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives is a well-explored area, driven by the importance of these scaffolds in medicinal chemistry. The rigid bicyclic nature of the framework often leads to high diastereoselectivity in reactions at substituents.
Several strategies have been developed for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core itself. These include:
Chiral Phosphoric Acid Catalysis: This method has been successfully employed in the pseudotransannular ring-opening of 1-aminocyclohept-4-ene-derived epoxides to afford the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net
Organocatalyzed Cycloadditions: The (5+2) cycloaddition of 3-oxidopyridinium betaines with dienamines, catalyzed by chiral organocatalysts, provides tropane derivatives with high control of peri-, regio-, diastereo-, and enantioselectivity. researchgate.net
Desymmetrization: Enantioselective desymmetrization of prochiral cyclic 1,3-diketones has proven to be a powerful strategy for the asymmetric synthesis of the bicyclo[3.2.1]octane framework, allowing for the creation of multiple stereocenters in a single step.
The derivatization of existing 8-azabicyclo[3.2.1]octane systems also proceeds with a high degree of stereocontrol. For example, structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have shown that the rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton imparts modest stereoselective binding at monoamine transporters. nih.gov
The table below summarizes some of the selective derivatization reactions of the 8-azabicyclo[3.2.1]octane system.
| Reaction Type | Key Reagents/Catalysts | Selectivity | Ref. |
| Intramolecular Mannich Cyclization | L-proline | Stereoselective | mdpi.com |
| Pseudotransannular Ring Opening | Chiral Phosphoric Acid | Enantioselective | researchgate.net |
| (5+2) Cycloaddition | 3-Oxidopyridinium betaines, Dienamines | Peri-, Regio-, Diastereo-, and Enantioselective | researchgate.net |
| Horner-Wadsworth-Emmons Olefination | Masamune-Roush modification | Not specified | nih.gov |
| Reduction of Ester | Lithium aluminium hydride | Not specified | nih.gov |
| N-alkylation | Alkylbromide | Not specified | nih.gov |
Structural Elucidation and Advanced Characterization of Endo 8 Azabicyclo 3.2.1 Octan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like endo-8-Azabicyclo[3.2.1]octan-2-ol. researchgate.net It provides detailed information about the carbon skeleton, proton environments, and their spatial relationships.
¹H and ¹³C NMR for Structural Assignment
The assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is the first step in structural verification. The bicyclic nature of the tropane (B1204802) core results in a complex and often overlapping set of signals due to the rigid conformation of the molecule. nih.gov
For this compound, the chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the bicyclic system. The bridgehead protons (H-1 and H-5) typically resonate at a distinct chemical shift due to their unique position. The proton attached to the carbon bearing the hydroxyl group (H-2) is also a key diagnostic signal.
While specific experimental data for the parent compound is not widely published, analysis of related tropane alkaloids and computational predictions provide expected chemical shift ranges. guidechem.comnp-mrd.org The ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the seven carbon atoms of the bicyclic framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is generated based on computational predictions and data from analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C1 | ~55-60 | ~3.3-3.8 |
| C2 | ~65-70 | ~3.8-4.2 |
| C3 | ~30-35 | ~1.8-2.2 (exo), ~1.5-1.9 (endo) |
| C4 | ~25-30 | ~1.9-2.3 (exo), ~1.6-2.0 (endo) |
| C5 | ~55-60 | ~3.3-3.8 |
| C6 | ~28-33 | ~1.7-2.1 (exo), ~1.4-1.8 (endo) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure and, crucially, the stereochemistry of this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivities through the carbon framework. sdsu.edu For instance, it would show correlations between H-2 and the protons on C-3, and between the bridgehead protons (H-1, H-5) and their adjacent protons, helping to piece together the spin systems within the five- and six-membered rings. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly bonded to. sdsu.edu This technique is essential for definitively assigning which protons are attached to which carbons, resolving ambiguities from the 1D spectra. researchgate.netmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects protons that are close in space, irrespective of their bonding. acs.org For this compound, the key correlations would be those that define the endo position of the hydroxyl group. A NOESY spectrum would be expected to show a spatial correlation between the axial H-2 proton and the endo protons on the C-6 and C-7 positions of the six-membered ring. The absence of a correlation to the exo protons would confirm the endo configuration.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The compound has a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.099714038 g/mol . guidechem.com
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. An HRMS measurement confirming a mass of ~127.100, would validate the elemental composition of C₇H₁₃NO, distinguishing it from other molecules with the same nominal mass. guidechem.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and secondary amine functional groups. researchgate.net The tertiary amine C-N stretching vibration in tropane alkaloids is known to appear in the 1250–1020 cm⁻¹ range. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and can be useful for characterizing the C-C skeletal vibrations of the bicyclic framework. researchgate.net
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3400–3200 (broad) |
| N-H (Amine) | Stretching | ~3300 (medium) |
| C-H (Aliphatic) | Stretching | 3000–2850 |
| C-O (Alcohol) | Stretching | 1100–1000 |
Optical Rotation and Chiroptical Methods
This compound is a chiral molecule. Enantiomerically pure samples will be optically active, meaning they will rotate the plane of polarized light. The magnitude and direction of this rotation are specific to each enantiomer.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique used for the unambiguous determination of the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
The application of VCD to tropane alkaloids has proven to be a reliable method for assigning absolute stereochemistry. nih.gov The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample. Concurrently, theoretical VCD spectra for the possible enantiomers (e.g., (1R, 2R, 5S) and (1S, 2S, 5R)) are calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net By comparing the experimental spectrum with the calculated spectra, a direct and unambiguous assignment of the molecule's absolute configuration can be made based on which calculated spectrum matches the experimental one. nih.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique used to investigate the stereochemical aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound, which possesses chiral centers, ECD can provide crucial information about its absolute configuration. The shape and sign of the ECD spectrum, characterized by Cotton effects (CE), are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. nih.govresearchgate.net
The application of ECD to determine the absolute configuration of tropane alkaloids typically involves a combination of experimental measurements and computational analysis. nih.govresearchgate.net The experimental ECD spectrum is recorded, and then quantum chemical calculations, often using density functional theory (DFT), are employed to predict the theoretical ECD spectra for the possible enantiomers of the molecule. nih.gov By comparing the calculated spectra with the experimental one, the absolute configuration can be confidently assigned. nih.gov This method is particularly valuable when single crystals suitable for X-ray crystallography are not available.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. researchgate.netresearchgate.net
For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:
Precise bond lengths and angles of the bicyclic system.
The conformation of the piperidine (B6355638) and pyrrolidine (B122466) rings within the bicyclo[3.2.1]octane framework.
The stereochemical orientation of the hydroxyl group at the C-2 position, confirming the endo configuration.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom.
While a specific crystal structure for the parent this compound is not prominently reported, numerous derivatives of the 8-azabicyclo[3.2.1]octane skeleton have been characterized by X-ray crystallography. For example, the crystal structure of N-(2-Fluoroethyl)-3β-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2α-carboxamide, a cocaine derivative, has been elucidated, revealing the equatorial positions of the substituents on the tropane ring. uantwerpen.be Similarly, the crystal structure of various nortropane derivatives has been determined to understand their structure-activity relationships. nih.govnih.gov In the analysis of chiral crystals, the Flack parameter is often calculated to confidently assign the absolute configuration. researchgate.net
Table 1: Representative Crystallographic Data for a Nortropane Derivative (Note: This table presents data for a related nortropane compound to illustrate the type of information obtained from X-ray crystallography and is not data for this compound)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
| Z | 8 |
| Calculated Density (mg/m³) | 1.519 |
| Data adapted from a study on a substituted pyridazino[4,5-b]indole derivative for illustrative purposes of crystallographic parameters. mdpi.com |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from impurities, the resolution of stereoisomers, and its quantification in various matrices.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the hydroxyl and amino groups, tropane alkaloids like this compound often require derivatization prior to GC analysis to improve their volatility and chromatographic behavior. Common derivatization agents include silylating agents or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
GC analysis is typically performed using a capillary column with a non-polar or semi-polar stationary phase, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural elucidation. nih.govyoutube.comchromatographyonline.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Table 2: Representative GC-MS Conditions for the Analysis of Tropine (B42219) (a related tropane alkaloid) (Note: This table provides an example of GC-MS parameters used for a similar compound and is not specific to this compound)
| Parameter | Condition |
| Column | 25-m cross-linked methyl silicone capillary column |
| Temperature Program | Initial 100°C, ramp 20°C/min |
| Detector | Mass Spectrometer (MS) in SIM mode |
| Monitored Ions (for PFPA-tropine) | m/z 124, 287 |
| Retention Time (for PFPA-tropine) | ~1.7 min |
| Data adapted from a study on the determination of atropine (B194438) in blood after hydrolysis to tropine. nih.gov |
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a polar compound like this compound, reversed-phase HPLC is a common approach. researchgate.netselleckchem.com
A typical HPLC system for the analysis of this compound would consist of a C18 or C8 stationary phase with a mobile phase composed of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is often achieved using a UV detector, although for compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.
Chiral HPLC is a specialized form of HPLC used for the separation of enantiomers. This is crucial for determining the enantiomeric purity of this compound. Chiral separation can be achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. csfarmacie.czchiralpedia.comnih.govsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the resolution of tropane alkaloid enantiomers. nih.gov
Table 3: Representative HPLC Conditions for the Analysis of Pseudotropine (a related tropane alkaloid) (Note: This table illustrates typical HPLC parameters for a similar compound and is not specific to this compound)
| Parameter | Condition |
| Column | Primesep N (HILIC, cation-exchange, anion-exclusion) |
| Mobile Phase | Acetonitrile and water with a buffer |
| Detector | UV |
| Based on a method for separating pseudoephidrine and citric acid, illustrating a mixed-mode chromatography approach suitable for polar compounds. sielc.com |
LC-MS Coupling
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by MS. This is particularly useful for the analysis of complex mixtures and for the trace-level quantification of compounds in biological and environmental samples. nih.govresearchgate.netnih.gov
For this compound, LC-MS would allow for its sensitive detection and unambiguous identification based on its retention time and mass-to-charge ratio (m/z). Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation by analyzing the fragmentation pattern of the parent ion. researchgate.netnih.gov Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of polar compounds like tropane alkaloids. researchgate.net
Table 4: Representative LC-MS/MS Parameters for the Analysis of Atropine (a related tropane alkaloid) (Note: This table provides an example of LC-MS/MS settings for a similar compound and is not specific to this compound)
| Parameter | Condition |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| MS/MS Transition (Quantification) | m/z 290.2 > 124.2 |
| MS/MS Transition (Confirmation) | m/z 290.2 > 93.1 |
| Collision Energy | Optimized for fragmentation |
| Data adapted from a study on the determination of tropane alkaloids in corn puffs. researchgate.net |
Stereochemical Aspects of Endo 8 Azabicyclo 3.2.1 Octan 2 Ol Chemistry
Conformational Analysis of the Bridged Bicyclic Ring System
The 8-azabicyclo[3.2.1]octane ring system is a conformationally constrained structure. The bicyclic system of derivatives like 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol typically adopts a chair-envelope conformation. researchgate.net In this arrangement, substituents can occupy either equatorial or axial positions with respect to the piperidine (B6355638) ring. For instance, in the α-epimer, both the hydroxyl and phenethyl groups are in equatorial positions. researchgate.net The conformation is further stabilized in the solid state by intermolecular hydrogen bonding. researchgate.net
The piperidine ring within the bicyclic system can exhibit different puckering depending on the stereochemistry. In α-epimers, the puckering is at the C8 position, while in β-epimers, it is flattened at the nitrogen (N3) atom. researchgate.net This conformational preference can influence the orientation of substituents and, consequently, the molecule's interactions with biological targets.
Diastereomeric Relationships (endo vs. exo Isomers)
The terms endo and exo describe the relative stereochemistry of substituents on the bicyclic 8-azabicyclo[3.2.1]octane core. The endo isomer has the substituent on the same side of the six-membered ring as the nitrogen bridge, while the exo isomer has the substituent on the opposite side. nih.govmasterorganicchemistry.com This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties for the diastereomers. masterorganicchemistry.com
The differentiation between endo and exo isomers is crucial as it significantly impacts their biological activity. For example, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the endo-isomer 20 showed submicromolar activity as an NAAA inhibitor, whereas the corresponding exo-diastereoisomer 21 was inactive. nih.gov This highlights the importance of stereochemical control in the synthesis of these compounds to obtain the desired biologically active isomer.
The synthesis of these diastereomers can often be controlled to favor one isomer over the other. For instance, in certain 1,3-dipolar cycloaddition reactions, a switch between exo and endo selectivity can be achieved by modifying the reaction substrates. rsc.org
Enantiomeric Purity Determination and Chiral Resolution Techniques
Since most tropane (B1204802) alkaloids are chiral, determining the enantiomeric purity and separating enantiomers are critical steps in their chemical and pharmacological characterization. nih.govresearchgate.net
A widely used method for separating enantiomers is classical chiral resolution. wikipedia.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.org
For basic compounds like 8-azabicyclo[3.2.1]octane derivatives, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid are commonly used as resolving agents. libretexts.org The separated diastereomeric salts can then be treated to regenerate the individual, enantiomerically pure amines. For example, a racemic mixture of 1-phenyl-2-propanamine can be resolved by reaction with (+)-tartaric acid to form diastereomeric salts that are then separated by crystallization. libretexts.org
Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. pensoft.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly effective and widely used method for determining the enantiomeric composition of chiral compounds, including alkaloids. pensoft.net The choice of the CSP is critical and depends on the specific compound being resolved. google.com
Other chromatographic methods for chiral separation include:
Gas Chromatography (GC) nih.gov
Supercritical Fluid Chromatography (SFC) nih.gov
Capillary Electrophoresis (CE) , which offers high resolution and short analysis times. pensoft.net
These methods provide accurate and convenient means for both analytical determination of enantiomeric excess and for preparative-scale separation of enantiomers. pensoft.net
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold profoundly influences the chemical reactivity and selectivity of its derivatives. The spatial arrangement of functional groups in endo versus exo isomers can dictate the accessibility of reaction centers and the stereochemical outcome of reactions.
For example, the stereochemistry at the 3-position of the azabicyclic scaffold was found to be critical for the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. The endo-isomer of a particular pyrazole azabicyclo[3.2.1]octane sulfonamide was a potent inhibitor, while the exo-diastereoisomer was inactive. nih.gov This demonstrates that a specific three-dimensional arrangement is necessary for effective binding to the enzyme's active site.
Furthermore, X-ray crystallographic studies of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives revealed that differences in the conformation of the 8-position side chain between tropine (B42219) analogues likely lead to different interactions with amino acid residues in the binding sites of dopamine (B1211576) D2 and D3 receptors. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in receptor binding affinity and selectivity.
The ability to control the stereochemistry during the synthesis of 8-azabicyclo[3.2.1]octane derivatives is therefore of paramount importance for accessing compounds with desired biological activities. ehu.es Methodologies that allow for the diastereodivergent synthesis of both endo and exo isomers with high enantiomeric excess are particularly valuable in medicinal chemistry. ehu.es
Theoretical and Computational Investigations of Endo 8 Azabicyclo 3.2.1 Octan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like endo-8-Azabicyclo[3.2.1]octan-2-ol. Methods such as B3LYP with basis sets like 6-31G(d) are commonly used to compute molecular properties. researchgate.net
These calculations provide insights into the distribution of electron density, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. The nitrogen atom of the bicyclic amine and the oxygen atom of the hydroxyl group are typically the most significant nucleophilic centers. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its capacity to accept electrons. This information is fundamental to predicting how the molecule will interact with other reagents.
Table 1: Illustrative Calculated Electronic Properties for a Tropane (B1204802) Skeleton (Note: Data is representative of the types of values obtained for the 8-azabicyclo[3.2.1]octane core through DFT calculations.)
| Parameter | Methodology | Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP/6-31G(d) | -0.235 | Indicates the energy of the most available electrons, often localized on the nitrogen or oxygen atoms. |
| LUMO Energy | DFT/B3LYP/6-31G(d) | +0.045 | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 0.280 | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | DFT/B3LYP/6-31G(d) | ~2.5 D | Quantifies the overall polarity of the molecule, arising from its asymmetrical structure and heteroatoms. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The 8-azabicyclo[3.2.1]octane skeleton is a conformationally constrained system, yet it possesses notable flexibility. The six-membered piperidine (B6355638) ring within the structure can adopt several conformations, primarily described as a chair or a boat. researchgate.net Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational techniques for exploring the potential energy surface and identifying the most stable conformers.
Computational models suggest that for many tropane derivatives, the chair conformation is the most stable, as it minimizes steric and torsional strain. Methods ranging from semi-empirical (like AM1) to more rigorous DFT and Hartree-Fock (HF) calculations are used to optimize the geometry of different possible conformers and calculate their relative energies. researchgate.net The endo orientation of the hydroxyl group at the C-2 position influences the conformational preference due to potential intramolecular hydrogen bonding or steric interactions with the rest of the bicyclic frame. MD simulations can further provide insight into the time-dependent behavior and conformational transitions of the molecule in different environments. nih.gov
Table 2: Representative Conformational Energy Analysis of the Tropane Ring
| Conformer | Computational Method | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Chair | DFT/B3LYP/6-31G | 0.00 | >95% |
| Boat | DFT/B3LYP/6-31G | ~5-7 | <5% |
| Twist-Boat | DFT/B3LYP/6-31G* | ~6-8 | <1% |
Computational Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful predictive tool for spectroscopic parameters, which is invaluable for structure verification. After performing a geometry optimization using methods like DFT, it is possible to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is frequently used to predict ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental data to confirm the proposed stereochemistry and conformation of the molecule. researchgate.net Discrepancies between calculated and experimental shifts can sometimes indicate the presence of an unexpected conformation or solvent effect. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum. semanticscholar.org
Table 3: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative Tropane Analog
| Carbon Atom | Calculated Shift (ppm) (DFT/GIAO) | Experimental Shift (ppm) |
|---|---|---|
| C1 | 69.1 | 68.9 |
| C2 | 40.2 | 40.0 |
| C3 | 206.5 | 206.3 |
| C4 | 46.9 | 46.7 |
| C5 | 68.8 | 68.7 |
Note: Data adapted from a related tropinone (B130398) derivative for illustrative purposes. whiterose.ac.uk
Reaction Pathway Analysis and Transition State Calculations
One of the most powerful applications of computational chemistry is the analysis of reaction mechanisms. For this compound, this could involve modeling its synthesis or its subsequent reactions. Theoretical calculations can map the entire potential energy surface of a reaction, from reactants to products, identifying key intermediates and, crucially, the transition state (TS).
Studies on related tropane systems have successfully used DFT methods to model reactions like C-alkylation and aldol (B89426) additions. researchgate.netsemanticscholar.org By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Comparing the activation energies for different possible reaction pathways allows for the prediction of reaction outcomes, such as regioselectivity and stereoselectivity. For example, calculations can explain why a reagent might preferentially attack from one face of the molecule over the other, leading to a specific stereoisomer. semanticscholar.org
Table 4: Illustrative Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Transition State | Methodology | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| Formation of (R)-product | TS-R | B3LYP/6-31G(d) | 12.5 | Minor Product |
| Formation of (S)-product | TS-S | B3LYP/6-31G(d) | 10.2 | Major Product |
Note: Values are hypothetical, based on methodologies used for studying stereoselective alkylation of related tropane enamines. semanticscholar.org
Structure-Reactivity Relationships from Computational Models
The culmination of computational investigations is the development of clear structure-reactivity relationships. By integrating the findings from electronic structure, conformational analysis, and reaction pathway calculations, a comprehensive model of chemical behavior can be constructed.
For this compound, computational models can explain how its inherent structure dictates its reactivity. For instance, the preferred chair conformation exposes certain protons or faces of the molecule to attack while shielding others. Non-bonding interactions, such as steric hindrance from the bicyclic framework, can be visualized and quantified in transition state models to explain observed stereoselectivity. semanticscholar.org These computational insights are crucial for rationalizing and predicting the outcomes of synthetic transformations.
Furthermore, these models are foundational to structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov By understanding how modifications to the 8-azabicyclo[3.2.1]octane core affect its electronic properties and three-dimensional shape, researchers can computationally screen derivatives for their potential to bind to biological targets, thereby guiding the synthesis of more potent and selective drug candidates. acs.org The congruence between computational predictions and experimental results provides strong validation for these models and accelerates the discovery process. semanticscholar.org
Applications As a Key Intermediate in Advanced Organic Synthesis
Building Block for Complex Natural Product Synthesis (e.g., Tropane (B1204802) Alkaloids)
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a large family of over 300 naturally occurring compounds with a wide spectrum of biological activities. nih.govehu.es Consequently, endo-8-azabicyclo[3.2.1]octan-2-ol and its derivatives are crucial intermediates in the total synthesis of these complex natural products. nih.gov The synthesis of tropane alkaloids often involves the strategic construction of this bicyclic core, which is then further elaborated to achieve the final target molecule. ehu.essmolecule.com
A notable example involves the enantioselective formation of 5-substituted 8-azabicyclo[3.2.1]octan-2-ol derivatives. ehu.es This was achieved through the pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, a reaction catalyzed by a chiral phosphate (B84403) Brønsted acid. One of the resulting compounds served as a key starting material for the multi-step synthesis of (–)-α-tropanol and (+)-ferruginine. ehu.es
Modern synthetic strategies offer rapid access to the 8-azabicyclo[3.2.1]octane core, enabling the efficient production of various tropane alkaloids. One such approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement to construct the characteristic bicyclic system. smolecule.com This method has been successfully employed to synthesize six different tropane alkaloids and several of their analogues in a concise 5 to 7 step sequence. smolecule.com The versatility of this scaffold allows for late-stage functionalization at key positions (N8, C3, C6, and C7), which is critical for modulating the biological properties of the resulting molecules. smolecule.com
The table below summarizes key tropane alkaloids synthesized utilizing the 8-azabicyclo[3.2.1]octane scaffold.
| Natural Product | Key Synthetic Strategy | Reference |
| (–)-α-Tropanol | Enantioselective pseudotransannular ring opening | ehu.es |
| (+)-Ferruginine | Enantioselective pseudotransannular ring opening | ehu.es |
| Tropacocaine | Aziridination of a cycloheptadiene intermediate | smolecule.com |
| Benzoyltropine | Aziridination of a cycloheptadiene intermediate | smolecule.com |
| Datumetine | Aziridination of a cycloheptadiene intermediate | smolecule.com |
Scaffold for Novel Heterocyclic Systems
The inherent structural rigidity and defined stereochemistry of the 8-azabicyclo[3.2.1]octane skeleton make it an excellent scaffold for the development of novel heterocyclic systems. google.comnih.govbldpharm.com By using this core as a foundation, chemists can construct a diverse array of more complex molecules with unique three-dimensional shapes.
One prominent area of research has been the incorporation of the azabicyclo[3.2.1]octane moiety into larger, more complex structures to create new therapeutic agents. For instance, a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes, was developed featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core. google.comnih.govbldpharm.com A systematic structure-activity relationship study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, a potent and selective NAAA inhibitor. google.comnih.gov
Furthermore, the 2-azabicyclo[3.2.1]octane core, a related bicyclic system, has been utilized as a key synthetic intermediate in the total synthesis of several target molecules, highlighting the versatility of this class of scaffolds in synthetic chemistry. rsc.org The ability to constrain a piperidine (B6355638) ring within this more conformationally rigid aza-bridged bicyclic scaffold has proven beneficial for inhibitory activity in certain biological targets. nih.govbldpharm.com
Precursor for Advanced Ligand and Catalyst Development
The chiral and conformationally restricted nature of the 8-azabicyclo[3.2.1]octane framework makes it an attractive precursor for the development of sophisticated ligands and catalysts for asymmetric synthesis. While natural products have historically been evaluated for their biological activity, there is growing interest in their potential as asymmetric catalysts.
The development of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives has yielded a novel series of ligands for dopamine (B1211576) D2-like receptors. This demonstrates the utility of the scaffold in creating molecules that can selectively bind to biological targets.
Moreover, the broader family of tropane alkaloids serves as a source of inspiration and a starting point for creating new organocatalysts. For example, libraries of natural products, including various alkaloids, have been screened for catalytic activity. In some cases, the natural alkaloid structure itself can be derivatized to enhance its enantioselectivity in chemical reactions. This approach leverages the inherent chirality of the natural product scaffold to induce stereocontrol in synthetic transformations.
The synthesis of the 8-azabicyclo[3.2.1]octane core itself often employs advanced catalytic systems, such as chiral palladium catalysts or dual catalytic systems comprising a rhodium(II) complex and a chiral Lewis acid, which underscores the importance of catalysis in accessing these valuable building blocks. ehu.es
Template for Structure-Based Rational Design of New Chemical Entities
The well-defined three-dimensional structure of the 8-azabicyclo[3.2.1]octane core makes it an ideal template for the structure-based rational design of new chemical entities with specific biological activities. By modifying the substituents on this rigid scaffold, medicinal chemists can systematically explore the structure-activity relationships (SAR) to optimize binding affinity for a particular biological target and improve pharmacokinetic properties.
This approach has been successfully applied in the development of antagonists for the neurokinin-1 (NK1) receptor. A series of 8-azabicyclo[3.2.1]octane benzylamine (B48309) derivatives were synthesized and investigated, leading to the identification of compounds with high affinity for the human NK1 receptor.
Similarly, the 8-azabicyclo[3.2.1]octane framework has been employed as a template to create novel monoamine reuptake inhibitors, which are important in the treatment of depression, and potent mu opioid receptor antagonists. In the development of NAAA inhibitors, a careful SAR study of compounds built upon the azabicyclo[3.2.1]octane core led to a lead compound with significantly improved inhibitory activity and a superior pharmacological profile. google.comnih.gov This highlights how the scaffold can be systematically modified to enhance desired therapeutic properties. google.comnih.gov
The table below showcases examples of new chemical entities developed using the 8-azabicyclo[3.2.1]octane scaffold.
| Compound Class | Biological Target | Therapeutic Area | Reference |
| 8-Azabicyclo[3.2.1]octane benzylamines | Neurokinin-1 (NK1) Receptor | Not specified | |
| 8-Azabicyclo[3.2.1]octane derivatives | Monoamine Reuptake Transporters | Depression | |
| Disubstituted alkyl-8-azabicyclo[3.2.1]octanes | Mu Opioid Receptor | Opioid-induced bowel dysfunction | |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA | Inflammation | google.comnih.gov |
Future Directions and Emerging Research Avenues in Endo 8 Azabicyclo 3.2.1 Octan 2 Ol Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of the 8-azabicyclo[3.2.1]octane core, the fundamental structure of tropane (B1204802) alkaloids, has been a long-standing challenge for organic chemists. rsc.orgresearchgate.net While classical methods like the Robinson tropinone (B130398) synthesis have been foundational, the focus is now shifting towards more efficient, sustainable, and versatile strategies. rsc.orgresearchgate.net Future research will likely prioritize the development of catalytic and enantioselective methods that minimize waste and allow for the construction of the bicyclic system with high stereocontrol. researchgate.net This includes exploring novel catalytic systems, such as those based on copper, for formal [4+3] cycloaddition reactions to assemble the strained bridged azabicyclo[3.2.1]octane scaffold. acs.org The goal is to move away from lengthy and often low-yielding synthetic sequences towards more streamlined processes. researchgate.net
A significant area of interest is the development of methods that allow for late-stage functionalization of the tropane skeleton. This would enable the rapid generation of diverse libraries of analogues for biological screening. researchgate.net Such strategies are crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.gov
Exploration of New Reactivity Modes and Catalytic Applications
Beyond its role as a structural motif in biologically active molecules, the unique three-dimensional structure of the 8-azabicyclo[3.2.1]octane framework presents opportunities for its use in catalysis. The conformational rigidity and the presence of a nitrogen atom make these compounds interesting candidates as ligands for transition metal catalysts. montclair.edu Future research will likely explore the synthesis of chiral derivatives of endo-8-Azabicyclo[3.2.1]octan-2-ol and their application in asymmetric catalysis, a field focused on the synthesis of single-enantiomer products.
Furthermore, exploring the reactivity of the functional groups on the bicyclic core could lead to the discovery of novel chemical transformations. The development of new reactions and the application of existing ones to this scaffold will expand the synthetic chemist's toolbox for creating complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, efficiency, and scalability. thieme-connect.de The integration of flow chemistry with the synthesis of tropane alkaloids and their derivatives is a promising future direction. This approach allows for better control over reaction parameters, can facilitate the use of hazardous reagents more safely, and enables the telescoping of multiple synthetic steps into a single continuous process. thieme-connect.de
Automated synthesis platforms, which can perform numerous reactions in parallel, will also play a crucial role in accelerating the discovery of new derivatives of this compound. nih.gov By combining automated synthesis with high-throughput screening, researchers can rapidly explore vast chemical spaces and identify compounds with desired biological activities.
Advanced Analytical Techniques for Complex Derivatization Characterization
As synthetic chemists develop methods to create increasingly complex derivatives of this compound, the need for powerful analytical techniques for their characterization becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, the structural complexity and potential for stereoisomerism in these molecules often require more sophisticated approaches. researchgate.net
Future research will likely see the increased application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), for the detailed structural elucidation of novel derivatives. researchgate.netnih.gov Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will continue to be essential for the separation and identification of components in complex mixtures. researchgate.netmdpi.com Furthermore, the development of new analytical methods, potentially utilizing novel sorbents or microextraction techniques, will be crucial for the sensitive and selective analysis of these compounds in various matrices. mdpi.comscilit.com
Computational Design of Novel Azabicyclo[3.2.1]octane Architectures
Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery and development process. scirp.org In the context of this compound research, in silico tools can be used to design novel azabicyclo[3.2.1]octane architectures with specific properties. click2drug.org By using computational methods, researchers can predict the binding affinity of designed molecules to specific biological targets, assess their drug-like properties, and guide synthetic efforts towards the most promising candidates. nih.govmontclair.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing endo-8-Azabicyclo[3.2.1]octan-3-ol, and how can intermediates be optimized for yield?
- Methodology : The synthesis often involves bicyclic scaffolds with protective groups. For example, tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 132234-69-6) is a key intermediate, synthesized via Boc protection of the amine group followed by selective functionalization . Hydrolysis of esters or ketones (e.g., 8-azabicyclo[3.2.1]octan-3-one hydrochloride, CAS: 25602-68-0) can yield the alcohol derivative . Optimize yields by controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like palladium for deprotection steps .
Q. How can researchers characterize the purity and structural conformation of endo-8-Azabicyclo[3.2.1]octan-3-ol derivatives?
- Methodology : Use HPLC (with UV detection at 210–254 nm) to assess purity, and NMR (¹H/¹³C) to confirm stereochemistry. For example, the endo configuration is confirmed by coupling constants in the bicyclic system (J = 9–12 Hz for axial protons) . X-ray crystallography is recommended for absolute stereochemical assignment, as seen in studies of sigma receptor ligands .
Q. What are the baseline pharmacological activities of endo-8-Azabicyclo[3.2.1]octan-3-ol, and how are these evaluated in vitro?
- Methodology : Screen for receptor binding using radioligand assays. Derivatives like 11b (a 3-ol analog) show high sigma-2 receptor affinity (Ki < 10 nM) and selectivity over sigma-1 receptors (Ki > 1000 nM). Use HEK-293 cells expressing cloned receptors and competitive binding with [³H]-DTG .
Advanced Research Questions
Q. How do substituents at the 3-position of the bicyclic scaffold influence sigma receptor selectivity?
- Methodology : Systematic SAR studies reveal that bulky 3-alkyl/aryl groups enhance sigma-2 affinity. For example, replacing the hydroxyl group with a methyl carbamate increases lipophilicity and membrane permeability, improving in vivo stability . Computational docking (e.g., AutoDock Vina) can predict binding poses in sigma-2 receptor pockets, guided by crystallographic data from homologous proteins .
Q. What analytical methods are recommended for quantifying trace impurities in endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride?
- Methodology : LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) detects impurities down to 0.1%. Monitor for byproducts like nortropinone (CAS: 25602-68-0) or residual solvents (e.g., dichloromethane) . For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) .
Q. How can contradictory data on receptor binding affinities be resolved across studies?
- Methodology : Cross-validate assays using standardized protocols. For example, discrepancies in sigma-2 Ki values may arise from differences in cell lines (e.g., rat vs. human receptors) or ligand batch purity. Re-test compounds under identical conditions and validate with orthogonal methods (e.g., functional cAMP assays) .
Q. What strategies are effective for stabilizing endo-8-Azabicyclo[3.2.1]octan-3-ol derivatives in aqueous formulations?
- Methodology : Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis. Adjust pH to 4–5 (citrate buffer) to minimize degradation, as the compound’s tertiary amine group is prone to oxidation . Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
